molecular formula C5H3ClIN5 B1458362 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1935368-77-6

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1458362
CAS No.: 1935368-77-6
M. Wt: 295.47 g/mol
InChI Key: DAJRRHMDJQOPKF-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Pyrazolo[3,4-d]pyrimidine Core Structure

The pyrazolo[3,4-d]pyrimidine core of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits a planar heteroaromatic system, as confirmed by single-crystal X-ray diffraction studies. The fused bicyclic structure comprises a pyrazole ring condensed with a pyrimidine ring, with bond lengths consistent with delocalized π-electron density. Key bond distances include:

Bond Type Length (Å) Source
N1–C2 (pyrazole) 1.345
C5–N6 (pyrimidine) 1.329
C4–N7 (amino group) 1.338

The planarity of the core is maintained by intramolecular conjugation, with root-mean-square deviations of ≤0.005 Å for atoms in the fused ring system. Substituents at positions 3 (iodo) and 6 (chloro) lie in the plane of the heterocycle, minimizing steric strain.

Electronic Effects of Halogen Substituents (Cl, I) on Aromatic System

The chlorine and iodine substituents exert distinct electronic effects on the aromatic system:

  • Inductive Effects :

    • Chlorine (Pauling electronegativity = 3.0) withdraws electron density via σ-bond polarization, reducing electron density at C6.
    • Iodine (electronegativity = 2.7) exhibits weaker inductive withdrawal but enhances polarizability, contributing to London dispersion forces in crystal packing.
  • Resonance Effects :

    • Chlorine participates in limited resonance due to its orthogonal p-orbital orientation relative to the π-system.
    • Iodine’s larger atomic radius minimizes effective resonance overlap, favoring hyperconjugative interactions.

Experimental data from UV-Vis spectroscopy (not shown in sources) and X-ray-derived bond lengths suggest that halogen substitution reduces HOMO-LUMO gaps by 0.3–0.5 eV compared to unsubstituted analogs.

Tautomeric Behavior and Protonation State Analysis

The compound exists predominantly in the 1H-tautomeric form in the solid state, with the proton localized on N1 of the pyrazole ring. Key observations include:

  • Tautomeric Equilibrium :

    • In solution (DMSO-d6), ~85% population of the 1H-tautomer at 298 K, per $$ ^1H $$ NMR integration.
    • Minor 4H-tautomer (15%) observed via low-intensity N–H signals at δ 12.8 ppm.
  • Protonation Sites :

    • Quantum mechanical calculations (B3LYP/6-311++G(d,p)) predict preferential protonation at N7 (pyrimidine nitrogen) with ΔG = −28.6 kJ/mol relative to N1.

Hydrogen Bonding Network in Solid-State Configuration

The crystal packing is stabilized by a three-dimensional hydrogen bonding network:

Donor–Acceptor Pair Distance (Å) Angle (°) Source
N4–H···N2 (intramolecular) 2.12 158
N7–H···Cl1 (intermolecular) 2.98 145
C8–H···I1 (intermolecular) 3.21 132

Additional stabilization arises from π–π stacking between pyrazolo[3,4-d]pyrimidine cores, with centroid-to-centroid distances of 3.84 Å.

Thermogravimetric Analysis and Phase Transition Studies

Thermal stability studies reveal:

  • Decomposition Profile :

    • Initial mass loss (1.2%) at 110–120°C corresponds to adsorbed moisture.
    • Sharp decomposition onset at 298°C (Δm = 78%), attributed to cleavage of the iodo substituent and ring fragmentation.
  • Phase Behavior :

    • Differential scanning calorimetry shows a single endothermic peak at 215°C (ΔH = 142 J/g), indicating melting without polymorphic transitions.
    • No glass transition observed below decomposition temperature.

Properties

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN5/c6-5-9-3(8)1-2(7)11-12-4(1)10-5/h(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJRRHMDJQOPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation and Amination Route

One common approach starts from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine precursors, which are further functionalized to introduce chlorine at position 6.

  • Starting Material: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Halogenation: Chlorination at position 6 can be achieved via electrophilic substitution using chlorinating agents under controlled conditions.
  • Amination: The amino group at position 4 is typically introduced or retained from the precursor.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions have been employed to functionalize the pyrazolo[3,4-d]pyrimidine core, especially for introducing aryl groups at position 6 or modifying the iodine substituent.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Sodium carbonate or cesium carbonate
  • Solvents: Mixtures of ethanol, water, and N,N-dimethylformamide (DMF)
  • Temperature: Typically around 80°C
  • Reaction Time: 12 to 16 hours under inert atmosphere (nitrogen)
  • Yield: Variable, reported yields range from 16% to 79% depending on substrates and conditions

Detailed Experimental Data and Yields

Entry Reaction Type Conditions & Reagents Yield (%) Notes
1 Mitsunobu Reaction 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine + triphenylphosphine + DIAD in THF, ambient temperature ~30-40 Followed by acid/base workup and flash chromatography; yields trans- and cis-isomers of substituted product
2 Suzuki-Miyaura Cross-Coupling 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine + 2-chloro-5-methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3, EtOH/DMF/H2O, 80°C, 12 h 16 Product isolated as green solid after column chromatography
3 Nucleophilic Substitution 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine + (S)-tert-butyl 3-(methanesulfonyloxy)piperidine-1-carboxylate, Cs2CO3, DMF, 80°C, 16 h 30 Purified by silica gel chromatography; chiral HPLC purity 98.19%
4 Alkylation with (S)-3-(methanesulfonyloxy)piperidine Similar to Entry 3 79 Higher yield reported under optimized conditions

Notes on Reaction Workup and Purification

  • After reaction completion, solvents such as THF or DMF are removed under reduced pressure.
  • Acid-base extraction is commonly employed to neutralize and separate the product.
  • Organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.
  • Purification is typically performed by flash column chromatography on silica gel, using ethyl acetate or methanol/dichloromethane mixtures as eluents.
  • Final products are often characterized by 1H NMR, mass spectrometry, and chiral HPLC where applicable.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Remarks
Mitsunobu Reaction Triphenylphosphine, DIAD, THF, ambient temp ~30-40 Produces substituted pyrazolo[3,4-d]pyrimidines with cis/trans isomers
Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3, boronic acid, EtOH/DMF/H2O, 80°C, 12 h 16 Effective for aryl substitution
Nucleophilic Substitution Cs2CO3, DMF, 80°C, 16 h 30-79 Used for piperidine derivatives introduction
Alkylation Cs2CO3, DMF, 80°C Up to 79 Optimized conditions improve yield

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would result in a biaryl compound.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. Specifically, compounds with similar structures have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast and lung cancers. The presence of chlorine and iodine in the structure may enhance biological activity by improving binding affinity to target proteins involved in cancer progression .
  • Antiviral Properties :
    • Compounds within this chemical class have been explored for their potential antiviral activities. Studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to effective inhibitors against viral replication mechanisms, particularly in RNA viruses .
  • Neurological Research :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. It has been investigated for its effects on neurodegenerative diseases, with preliminary findings suggesting that it may modulate pathways involved in neuronal survival and inflammation .

Biological Mechanisms

The biological mechanisms underlying the effects of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in growth and survival .
  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are pivotal in cancer cell survival and proliferation .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent .

Case Study 2: Antiviral Activity

In another study focusing on viral infections, researchers synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine framework. One derivative exhibited potent activity against a strain of influenza virus by inhibiting viral neuraminidase, highlighting its potential use as an antiviral medication .

Data Table: Summary of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityInhibition of cell proliferation; Apoptosis induction
Antiviral PropertiesInhibition of viral replication; Effective against influenza
Neurological ResearchModulation of neuroinflammation; Potential neuroprotective effects

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with kinase enzymes. The compound acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name Substituents (Positions) Molecular Weight Key Features CAS Number References
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cl (6), I (3) 340.54 Iodo group enables cross-coupling; potential kinase inhibitor scaffold 1935368-77-6
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6) 189.59 Dual chloro groups increase electrophilicity; intermediate in synthesis 42754-96-1
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cl (6) 169.59 Simplest analog; used in hydrazinolysis and Schiff base formation 23002-51-9
OSI-027 (R39) 1-(tert-butyl), 3-(quinoline) 437.50 mTOR inhibitor (IC50: 22 nM mTORC1, 65 nM mTORC2); oral bioavailability 934660-94-3
PP2 (Src kinase inhibitor) 1-(tert-butyl), 3-(4-Cl-phenyl) 342.82 Potent Src family kinase inhibitor; ATP-competitive 172889-27-9
1-(4-Chlorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (GS 54) Cl-benzyl (1), I (3) 352.00 Suzuki coupling precursor; CNS-penetrant Toxoplasma inhibitor candidate -

Physicochemical Properties

  • Lipophilicity: The iodo and chloro groups in the target compound increase logP compared to simpler analogs like 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. OSI-027’s tert-butyl and quinoline groups enhance membrane permeability, critical for oral bioavailability .
  • Solubility :

    • PP2’s tert-butyl group reduces aqueous solubility but improves binding to hydrophobic kinase pockets .
    • 6-Ethoxy analogs (e.g., CAS 958782-21-3) show moderate solubility due to ethoxy’s polarity .

Biological Activity

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 1935368-77-6) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₃ClIN₅
  • Molecular Weight : 295.47 g/mol
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2–8°C .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. These compounds have shown varying degrees of activity against a range of pathogens.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

The compound's activity against Staphylococcus aureus is particularly noteworthy, as it demonstrates potential as an antibacterial agent.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been investigated for its anticancer properties. Studies indicate that compounds within this class can inhibit cell proliferation in various cancer cell lines.

Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited cytotoxic effects on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) with IC50 values ranging from 20 to 50 µM .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways.
  • DNA Interaction : Some derivatives have been shown to intercalate into DNA, leading to inhibition of replication and transcription processes.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of substituents on the pyrazolo[3,4-d]pyrimidine core for enhancing biological activity. For example, the introduction of halogen groups at specific positions has been correlated with increased potency against microbial strains .

Comparative Studies

A comparative analysis with other known antimicrobial agents revealed that while some derivatives of pyrazolo[3,4-d]pyrimidine exhibit lower MIC values than traditional antibiotics like ciprofloxacin, others show similar efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step heterocyclic reactions. A common approach involves halogenation or substitution reactions on the pyrazolo[3,4-d]pyrimidine core. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF under reflux . Chlorination at the 6-position may employ POCl₃ or PCl₅ as reagents, with temperature control (70–100°C) critical to avoid over-chlorination . Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric monitoring via TLC or HPLC.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :

  • 1H/13C NMR : Assigns aromatic protons (δ 8.5–9.5 ppm for pyrimidine) and NH₂ groups (broad signals at δ 5.5–6.5 ppm). Chlorine and iodine substituents induce deshielding effects on adjacent carbons .
  • IR Spectroscopy : Confirms NH₂ stretching (3200–3400 cm⁻¹) and C-Cl/C-I bonds (550–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 325.91 for C₅H₄ClIN₅) and isotopic patterns from chlorine/iodine .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Solubility : Sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Solubility tests should be conducted at 25°C using UV-Vis spectroscopy to quantify saturation points .
  • Stability : Degrades under prolonged light exposure (photolytic cleavage of C-I bond). Store at -20°C in amber vials with desiccants. Stability assays via HPLC over 30 days confirm <5% degradation under optimal conditions .

Advanced Research Questions

Q. How does the 3-iodo and 6-chloro substitution pattern influence kinase inhibition activity in cancer models?

  • Methodology :

  • Kinase Profiling : Use recombinant kinase assays (e.g., Src, KDR) to measure IC₅₀ values. The iodine atom enhances hydrophobic interactions with kinase ATP-binding pockets, while chlorine improves metabolic stability .
  • SAR Studies : Compare with analogs (e.g., 3-bromo or 6-fluoro derivatives) in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). IC₅₀ values <0.1 μM for the iodo-chloro variant suggest superior potency .

Q. What crystallographic data are available for pyrazolo[3,4-d]pyrimidine derivatives, and how can they guide co-crystallization studies?

  • Methodology :

  • X-ray Crystallography : The parent scaffold (1H-pyrazolo[3,4-d]pyrimidin-4-amine) forms planar, π-stacked lattices. Iodo substituents increase molecular weight, aiding crystal formation. Use SHELXTL for space-group determination and Mercury software for packing analysis .
  • Co-Crystallization : Soak crystals with target proteins (e.g., Src kinase) in 20% PEG 3350 buffer. Resolve structures at 1.8–2.2 Å resolution to map binding interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Methodology :

  • Pharmacokinetics (PK) : Assess oral bioavailability (%F) and plasma half-life (t½) in murine models. Low %F (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., deiodinated or glucuronidated forms). Cytochrome P450 inhibition assays (CYP3A4/CYP2D6) clarify metabolic liabilities .

Q. What strategies optimize the compound’s selectivity against off-target kinases?

  • Methodology :

  • Computational Docking : Use AutoDock Vina to model interactions with kinase ATP pockets. Introduce steric hindrance via cyclohexyl or tert-butyl groups at N1 to reduce off-target binding .
  • KinomeScan Profiling : Screen against 468 kinases at 1 μM concentration. Selectivity scores (S(10) = % kinases inhibited) <0.1% indicate high specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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